Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron
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Overview
Description
Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron, also known as decamethylferrocene, is an organometallic compound with the molecular formula C20H30Fe. It is a derivative of ferrocene where all hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron typically involves the reaction of pentamethylcyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding iron(III) complex.
Reduction: It can be reduced back to the iron(II) state using reducing agents.
Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted ferrocenes and iron complexes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron exerts its effects is primarily through its redox activity. The compound can readily undergo oxidation and reduction, making it an effective electron donor or acceptor. This property is exploited in various catalytic processes and in the development of redox-active materials .
Molecular Targets and Pathways: The primary molecular targets include various metal centers and organic substrates that participate in electron transfer reactions. The pathways involved are typically those associated with redox chemistry and coordination chemistry .
Comparison with Similar Compounds
Ferrocene: The parent compound of Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron, with hydrogen atoms instead of methyl groups.
Bis(pentamethylcyclopentadienyl)ruthenium: A similar compound where iron is replaced by ruthenium.
Pentamethylcyclopentadienyl titanium trichloride: Another related compound with titanium as the central metal.
Uniqueness: this compound is unique due to its high stability, ease of synthesis, and versatile redox properties. These characteristics make it particularly valuable in both fundamental research and practical applications .
Properties
Molecular Formula |
C20H30Fe |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
iron(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
RVBMMZSUUUNFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+2] |
Origin of Product |
United States |
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